molecular formula C12H15NOS B12510178 2-(Thiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-ol

2-(Thiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-ol

Katalognummer: B12510178
Molekulargewicht: 221.32 g/mol
InChI-Schlüssel: XMWJEFWRYXIQQR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Thiophen-2-ylmethylidene)-1-azabicyclo[222]octan-3-ol is a complex organic compound that features a bicyclic structure with a thiophene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Thiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-ol typically involves the condensation of thiophene derivatives with bicyclic amines. One common method includes the reaction of thiophene-2-carbaldehyde with 1-azabicyclo[2.2.2]octan-3-ol under acidic or basic conditions to form the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction parameters such as solvent choice, catalyst concentration, and reaction time is crucial for industrial applications .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Thiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-ol can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the compound can lead to the formation of thiol derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogen atoms or other functional groups onto the thiophene ring .

Wissenschaftliche Forschungsanwendungen

2-(Thiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-ol has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(Thiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-ol involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows for specific binding interactions, which can modulate the activity of the target molecules. The thiophene ring can participate in π-π stacking interactions, enhancing the compound’s binding affinity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(Thiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-ol is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties.

Eigenschaften

Molekularformel

C12H15NOS

Molekulargewicht

221.32 g/mol

IUPAC-Name

2-(thiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-ol

InChI

InChI=1S/C12H15NOS/c14-12-9-3-5-13(6-4-9)11(12)8-10-2-1-7-15-10/h1-2,7-9,12,14H,3-6H2

InChI-Schlüssel

XMWJEFWRYXIQQR-UHFFFAOYSA-N

Kanonische SMILES

C1CN2CCC1C(C2=CC3=CC=CS3)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.